Tetrahydrodeoxycortisol-d5
Description
Significance of Stable Isotope Labeled Steroids in Research
Stable isotope labeled steroids, such as those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are powerful tools in biochemical and clinical research. nih.gov Their primary advantage lies in their near-identical chemical properties to their endogenous counterparts, while their increased mass allows them to be distinguished by mass spectrometry (MS). scioninstruments.com This key difference enables their use as internal standards in quantitative analyses, a practice that significantly enhances the accuracy and reliability of measurements. scioninstruments.comnih.govclearsynth.com
The use of stable isotope-labeled internal standards helps to correct for variations that can occur during sample preparation, such as extraction efficiency, and for matrix effects in complex biological samples. clearsynth.comcerilliant.com Matrix effects, where other compounds in a sample can enhance or suppress the ionization of the analyte, are a significant challenge in mass spectrometry. scioninstruments.com By using a deuterated standard that behaves almost identically to the analyte of interest, researchers can effectively normalize the results and obtain more precise data. nih.govclearsynth.com This methodology has found broad application in various fields, including pharmaceutical research, environmental analysis, and the study of metabolic pathways. clearsynth.comresolvemass.ca
Overview of Tetrahydrodeoxycortisol (B135539) in Steroid Metabolism Research Context
Tetrahydrodeoxycortisol (THS), a metabolite of 11-deoxycortisol, is a key player in the intricate network of steroid metabolism. hmdb.ca It is an endogenous steroid hormone derivative that is primarily involved in the biosynthesis of corticosteroids. cymitquimica.comontosight.ai As a metabolite in the cortisol metabolic pathway, the levels of tetrahydrodeoxycortisol can provide valuable insights into the activity of enzymes involved in steroidogenesis. hmdb.caontosight.ai
Alterations in the levels of tetrahydrodeoxycortisol can be indicative of certain physiological or pathological conditions. For instance, elevated excretion of this metabolite is a hallmark of 11β-hydroxylase deficiency, a genetic disorder that affects cortisol production. medchemexpress.comresearchgate.net Therefore, the accurate measurement of tetrahydrodeoxycortisol in biological fluids like urine is crucial for the diagnosis and monitoring of such conditions. medchemexpress.comresearchgate.net Research into tetrahydrodeoxycortisol and its metabolic pathways contributes to a deeper understanding of glucocorticoid regulation and the pathophysiology of adrenal disorders. ontosight.ai
Rationale for Utilizing Tetrahydrodeoxycortisol-d5 as a Research Tool
The synthesis of this compound, a deuterated analog of tetrahydrodeoxycortisol, provides researchers with a high-fidelity tool for quantitative analysis. pharmaffiliates.com By incorporating five deuterium atoms, this labeled compound has a distinct mass-to-charge ratio (m/z) compared to the endogenous molecule, allowing for its use as an internal standard in isotope dilution mass spectrometry (IDMS). scioninstruments.com
When analyzing biological samples, this compound is added at a known concentration at the beginning of the sample preparation process. asme.org Because it is chemically almost identical to the natural tetrahydrodeoxycortisol, it experiences the same losses during extraction and the same ionization suppression or enhancement during mass spectrometric analysis. nih.govclearsynth.com By comparing the signal of the deuterated standard to the signal of the endogenous analyte, researchers can accurately calculate the concentration of tetrahydrodeoxycortisol in the original sample. clearsynth.comasme.org This approach significantly improves the precision and accuracy of quantitative methods, making this compound an invaluable asset in clinical diagnostics and steroid metabolism research. sigmaaldrich.com
Compound Information
| Compound Name | Synonyms |
| Tetrahydrodeoxycortisol | (3α,5β)-3,17,21-Trihydroxypregnan-20-one, 11-Deoxytetrahydrocortisol, Tetrahydro S cymitquimica.compharmaffiliates.com |
| This compound | (3α,5β)-3,17,21-Trihydroxypregnan-20-one-d5, 11-Deoxytetrahydrocortisol-d5, THS-d5 pharmaffiliates.com |
| 11-Deoxycortisol | |
| Cortisol | |
| Deuterium | |
| Carbon-13 |
Research Findings on Tetrahydrodeoxycortisol
| Research Area | Key Findings |
| Metabolic Significance | A primary urinary metabolite of 11-deoxycortisol. hmdb.ca |
| Clinical Relevance | Elevated levels are associated with 11β-hydroxylase deficiency. researchgate.net |
| Analytical Methods | Commonly measured in urine using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netrug.nl |
| Metabolomics | Identified as a significant metabolite in studies of pediatric urolithiasis. nih.gov |
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₉D₅O₄ pharmaffiliates.com |
| Molecular Weight | 355.52 pharmaffiliates.comlgcstandards.com |
| Appearance | Not specified, typically a white or off-white solid. |
| Purity | Often available at ≥98% isotopic enrichment. biocompare.com |
| Application | Labeled metabolite of Cortisol, used as an internal standard. pharmaffiliates.com |
Structure
3D Structure
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1/i5D2,11D2,14D |
InChI Key |
UPTAPIKFKZGAGM-NDPJIYLKSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Tetrahydrodeoxycortisol
Deuteration Strategies for Steroid Ring Systems
The introduction of deuterium (B1214612) atoms into the steroid ring system is a fundamental step in the synthesis of Tetrahydrodeoxycortisol-d5. A common and effective method for achieving this is through reductive deuteration. This strategy often involves the use of a precursor molecule containing unsaturation in the A-ring of the steroid nucleus.
One established method involves the reductive deuteration of a prednisolone (B192156) or prednisone (B1679067) analogue at multiple positions. For instance, a similar approach was used for the synthesis of deuterium-labeled tetrahydrocortisol (B1682764) (THF-d5). nih.gov In this process, the precursor is treated with deuterium gas in the presence of a catalyst, such as rhodium on alumina, in a deuterated solvent like acetic acid-d4 (CH3COOD). nih.gov This reaction facilitates the addition of deuterium atoms across the double bonds in the A-ring, leading to a multi-deuterated product. The specific positions of deuteration are typically C-1, C-2, C-3, C-4, and C-5. nih.gov
Another approach to deuteration involves hydrogen-deuterium exchange reactions. nih.gov This can be achieved by treating the steroid with a strong base in a deuterated solvent, such as sodium deuteroxide (NaOD) in methanol-d (B46061) (MeOD). nih.gov This method is particularly useful for introducing deuterium at specific, chemically stable sites on the steroid backbone. nih.gov The choice of strategy often depends on the desired labeling pattern and the availability of suitable starting materials.
Catalytic hydrogen isotope exchange (HIE) methods also represent an attractive strategy for the site-selective deuteration of organic molecules, including complex scaffolds like steroid ring systems. researchgate.netsnnu.edu.cn These methods can utilize various catalysts to activate specific C-H bonds for exchange with deuterium from a deuterium source. snnu.edu.cn
Isotopic Purity Assessment in Research Material Synthesis
The utility of a deuterated internal standard is critically dependent on its isotopic purity. Therefore, a thorough assessment of the isotopic composition of the synthesized this compound is a mandatory step. The primary technique for this evaluation is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govdshs-koeln.de
Following the synthesis, the deuterated steroid is typically derivatized to enhance its volatility and improve its chromatographic and mass spectrometric properties. A common derivatization method is the formation of methoxime-trimethylsilyl (MO-TMS) ethers. nih.gov The derivatized compound is then analyzed by GC-MS.
The isotopic purity is determined by examining the ion intensities in the molecular ion region of the mass spectrum. nih.gov By comparing the abundance of the desired deuterated molecule (d5) to the less-deuterated (d0 to d4) and over-deuterated species, the isotopic enrichment can be calculated. For instance, in the synthesis of related deuterated steroids, the isotopic purities of the [2H5]-form were estimated based on these ion intensities. nih.gov
It is crucial to establish the identity and chemical purity of the reference material, alongside its isotopic purity. dshs-koeln.de A comprehensive analytical report, often termed a "certificate of analysis," should accompany the research material, detailing the methods used for characterization and the resulting purity data. dshs-koeln.de
| Deuterated Steroid Metabolite | Isotopic Purity (atom %D for d5) |
| Tetrahydrocortisol-d5 (THF-d5) | 86.17% |
| allo-Tetrahydrocortisol-d5 (allo-THF-d5) | 74.46% |
| Tetrahydrocortisone-d5 (THE-d5) | 81.90% |
Table based on data from the synthesis of related deuterated steroid metabolites. nih.gov
Preparation of Multi-Labeled Steroid Metabolites for Research Studies
The synthesis of multi-labeled steroid metabolites, incorporating both deuterium (²H) and carbon-13 (¹³C), offers advanced tools for metabolic research. nih.govresearchgate.net These multi-labeled compounds can be synthesized using complex strategies, such as the indan (B1671822) synthon method. nih.gov This approach allows for the specific placement of isotopes at various positions within the steroid structure.
For example, a multi-labeled cortisol could be synthesized using [1,3-¹³C₂]acetone or [1,3-¹³C₂,1,1,1,3,3,3-²H₆]acetone, resulting in molecules with a combination of carbon-13 and deuterium labels. nih.gov These multi-labeled standards are particularly valuable in studies of cortisol metabolism, providing a means to trace multiple metabolic pathways simultaneously. nih.govresearchgate.net
The preparation of multiply deuterated steroids can also be achieved through a combination of hydrogen-deuterium exchange and reductive deuteration reactions. nih.gov For instance, a cortisol molecule labeled with four deuterium atoms was prepared by first protecting the side chain, performing a hydrogen-deuterium exchange, protecting another functional group, and then carrying out a reductive deuteration. nih.gov This multi-step approach allows for the precise introduction of deuterium atoms at chemically stable positions. nih.gov
Advanced Analytical Methodologies and Quantification Strategies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Steroid Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for steroid analysis due to its high sensitivity, specificity, and capacity for multiplexing. mdpi.comendocrine-abstracts.org This technique allows for the direct analysis of steroids in complex biological matrices with minimal sample preparation. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater peak capacity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). lcms.cz This enhanced separation capability is critical for steroid analysis, where numerous isomers and structurally similar compounds coexist. nih.gov The ability of UPLC to resolve isobaric steroid hormones is essential for their selective quantification. lcms.cz For instance, in a complex mixture of steroid metabolites, UPLC can effectively separate tetrahydrodeoxycortisol (B135539) from other isomers, ensuring that the mass spectrometer detects the correct analyte. The behavior of Tetrahydrodeoxycortisol-d5 is designed to chromatographically co-elute with the non-deuterated tetrahydrodeoxycortisol, a fundamental requirement for its function as an effective internal standard.
| Parameter | UPLC | HPLC |
|---|---|---|
| Column Particle Size | < 2 µm | 3-5 µm |
| Column Length | 50-150 mm | 150-250 mm |
| Flow Rate | 0.2-0.6 mL/min | 0.8-1.5 mL/min |
| Analysis Time | < 10 min | > 15 min |
| Peak Resolution | High | Moderate |
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the quantification of analytes like tetrahydrodeoxycortisol. researchgate.net The process involves the selection of a specific precursor ion (typically the protonated or adducted molecule, [M+H]⁺ or [M+Na]⁺, etc.) in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored in the third mass analyzer (Q3). nih.gov This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences, allowing for accurate quantification even at very low concentrations. mpg.de For this compound, a specific MRM transition (the precursor ion mass to the product ion mass) is monitored, which will be shifted by 5 Daltons compared to the endogenous tetrahydrodeoxycortisol, allowing for its distinct detection and use in quantification.
High-Resolution, Accurate-Mass (HRAM) mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, offers an alternative and powerful approach for steroid profiling. myadlm.orgoup.com HRAM instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places), allowing for the determination of the elemental composition of an analyte. researchgate.net This high resolving power can distinguish between compounds with very similar nominal masses, reducing the reliance on chromatographic separation for specificity. thermofisher.com In the context of steroid analysis, HRAM can help to identify and quantify a large panel of steroid metabolites in a single run, providing a comprehensive view of the steroid metabolome. elsevierpure.comresearchgate.net Studies have successfully used HRAM LC-MS to quantify 26 steroid metabolites in urine, demonstrating its utility in diagnosing various adrenal disorders. elsevierpure.comresearchgate.net
The efficiency of ionization is a critical factor in the sensitivity of LC-MS/MS methods. While electrospray ionization (ESI) is commonly used for steroids, the stability of the protonated molecules can be a challenge, often leading to in-source fragmentation and reduced sensitivity. nih.gov To overcome this, adduction strategies are employed. The use of lithium ion adduction, for example, has been shown to stabilize the steroid structure during ionization. nih.govsemanticscholar.org The lithium ion has a high affinity for the keto group of steroids, leading to the formation of stable [M+Li]⁺ adducts. nih.govnih.gov This not only enhances the intensity of the precursor ion but also promotes the formation of characteristic lithiated fragment ions, improving the sensitivity and reliability of quantification by 1.5 to 188 times for some steroids. nih.govsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches in Steroid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the comprehensive profiling of the steroid metabolome. oup.comnih.gov It is often considered a reference method due to its high chromatographic resolution, which is particularly advantageous for separating isomeric compounds. mdpi.comnih.gov
A key step in the GC-MS analysis of steroids is derivatization. nih.govtandfonline.com Steroids are often not volatile enough for direct analysis by GC. Derivatization converts polar functional groups, such as hydroxyl and keto groups, into less polar and more volatile derivatives. acs.orgacs.org This process also improves the thermal stability of the analytes and can enhance their chromatographic properties and mass spectrometric fragmentation patterns. tandfonline.com
The most common derivatization method for steroids is silylation, which involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. acs.org For keto groups, methoximation using methoxylamine HCl is often performed prior to silylation to form methoxime-trimethylsilyl (MO-TMS) derivatives. restek.com Microwave-assisted derivatization has also been explored to accelerate the reaction time from over 30 minutes with traditional heating to just 1 minute. acs.orgresearchgate.net
| Reagent | Target Functional Group | Derivative Formed |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) ether |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | Trimethylsilyl (TMS) ether |
| Methoxylamine HCl | Keto | Methoxime (MO) |
| Trimethylsilyl imidazole (B134444) (TMSI) | Hydroxyl (hindered) | Trimethylsilyl (TMS) ether |
Application of this compound as an Internal Standard in Quantitative Research
In quantitative analysis, particularly with complex biological samples, precision and accuracy are paramount. Deuterated internal standards like this compound are instrumental in achieving reliable and reproducible results. clearsynth.comwisdomlib.org They are modified versions of the target analyte where some hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This isotopic labeling allows the internal standard to be easily distinguished from the native analyte by mass spectrometry.
Role in Correcting for Sample Processing and Analytical Variability
The journey of a sample from collection to final analysis involves multiple steps, including extraction, purification, and derivatization, each of which can introduce variability and potential loss of the analyte. scioninstruments.com Since mass spectrometry is highly sensitive, any fluctuations during sample preparation can significantly impact the final measurement. scioninstruments.com
By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same processing conditions as the endogenous Tetrahydrodeoxycortisol. Any loss or variation that occurs during sample handling will affect both the analyte and the internal standard proportionally. scioninstruments.com This allows for the normalization of the analyte's signal to that of the internal standard, thereby correcting for procedural inconsistencies and ensuring more accurate quantification. scioninstruments.comnih.gov
A study on the quantification of immunosuppressive drugs highlighted the importance of elaborate sample preparation to separate the molecules of interest from the complex matrix of patient's blood. The use of deuterated internal standards in this context was crucial for minimizing imprecision. texilajournal.com
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, serum, and urine are inherently complex, containing a multitude of compounds that can interfere with the analysis. nih.govresearchgate.net These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. scioninstruments.comnih.govnifdc.org.cn
This compound, being structurally and chemically very similar to the native analyte, co-elutes during chromatography and experiences similar matrix effects. texilajournal.com By comparing the signal of the analyte to the signal of the deuterated internal standard, the impact of these matrix-induced variations can be effectively compensated for, leading to more precise and reliable measurements. clearsynth.comtexilajournal.com Strategies to reduce matrix effects include optimizing sample clean-up methods and chromatographic conditions. nih.gov
Considerations for Internal Standard Trackability and Parallelism
The effectiveness of an internal standard hinges on its ability to "track" the analyte throughout the analytical process. nih.gov This means that the internal standard should behave identically to the analyte during extraction, chromatography, and ionization. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts. nih.gov
Parallelism is a key concept used to evaluate the trackability of an internal standard. It assesses whether the calibration curve of the analyte and serially diluted study samples exhibit a parallel relationship. nih.gov A lack of parallelism can indicate that the internal standard is not adequately tracking the analyte, often due to matrix effects or the presence of interfering substances. nih.gov Evaluating parallelism is crucial, especially when dealing with new or different sample matrices that were not available during the initial method development and validation. nih.gov
Impact of Internal Standard Choice on Analytical Outcomes
The selection of an appropriate internal standard is a critical decision in method development that can significantly influence the accuracy and reliability of the analytical results. researchgate.net While stable isotope-labeled internal standards are ideal, their availability can sometimes be a limitation. researchgate.netnih.gov
Studies have shown that even among different isotopically labeled standards, the choice can affect the outcome. For instance, in the measurement of testosterone (B1683101) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of different deuterated (D2 and D5) and carbon-13 enriched internal standards resulted in varied quantitative results. nih.gov This highlights the necessity of carefully investigating the combination of chromatography and internal standard choice during method development. nih.gov The similarity in mass between the analyte and the internal standard is often a primary predictor of a good internal standard. rsc.org However, exceptions can occur, and the choice needs to be validated for each specific application. rsc.org
Method Development and Validation for Research Applications
The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of research findings. This process involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose. rjptonline.orgnih.govresearchgate.net
Evaluation of Analytical Sensitivity and Selectivity
Analytical Sensitivity refers to the ability of a method to detect and quantify small amounts of the analyte. Key parameters used to define sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comnih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. mdpi.com In mass spectrometry, selectivity is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For a method to be considered selective, the response from blank samples at the retention time of the analyte should be insignificant compared to the response at the lower limit of quantification. mdpi.com
The validation process for methods employing this compound would involve a rigorous assessment of these parameters to ensure the data generated is both accurate and reproducible.
The table below summarizes key parameters in analytical method validation.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters. |
Assessment of Accuracy and Precision in Research Methods
The validation of analytical methods is critical for ensuring reliable quantification of steroid metabolites. Accuracy, often expressed as percent recovery or bias, and precision, typically reported as the coefficient of variation (CV%), are key performance metrics. Modern methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), consistently demonstrate high accuracy and precision for the analysis of steroids, including THS. nih.govmdpi.com
The use of deuterated internal standards like this compound is instrumental in achieving such high performance. These standards mimic the chemical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection, thereby ensuring that any variations are accounted for and corrected.
Table 1: Performance Characteristics of LC-MS/MS Methods for Steroid Quantification
| Parameter | Tetrahydro-11-deoxycortisol & Other Steroids nih.gov | Endogenous Steroids (Plasma) nih.gov | Steroid Glucuronides (Urine) researchgate.net | Cortisol, Cortisone (B1669442), Aldosterone uni-muenchen.de |
|---|---|---|---|---|
| Linearity (R²) | > 0.99 | > 0.9925 | ≥ 0.99 | Not Specified |
| Intra-day Precision (CV%) | < 10.1% | < 19.93% (Overall) | < 15% | ≤ 6% |
| Inter-day Precision (CV%) | < 10.1% | < 19.93% (Overall) | < 15% | ≤ 6% |
| Accuracy/Recovery | 98.2% - 115.0% | ± 17.04% | 89.6% - 113.8% | Deviation ≤ 6% |
Chromatographic Separation Optimization for Isobaric Steroids
A significant challenge in steroid analysis is the presence of isobars—compounds that have the same molecular weight but different structures. For instance, tetrahydrodeoxycortisol (THS) is isobaric with other tetrahydro-metabolites like allo-tetrahydrocortisol (allo-THF) and tetrahydrocortisone. Distinguishing between these compounds is impossible by mass spectrometry alone and requires effective chromatographic separation.
Researchers have focused on optimizing chromatographic conditions to achieve baseline separation of these critical isobaric species. nih.gov One study highlighted the difficulty in separating β-cortolone and allo-THF, which co-eluted using a standard 5 cm column. nih.gov By optimizing the method, including extending the column length to 10 cm and modifying mobile phase gradients, they achieved excellent chromatographic resolution, allowing for the distinct quantification of four isobaric steroids (α-cortolone, β-cortolone, allo-THF, and THF) that previously overlapped. nih.gov
The choice of the stationary phase of the chromatography column is also critical. While C18 columns are widely used, other chemistries can offer superior selectivity for certain isomers. For example, a biphenyl (B1667301) stationary phase was shown to provide significantly greater resolution between the structural isomers 21-deoxycortisol (B132708) and 11-deoxycortisol compared to a traditional C18 column. thermofisher.com This optimization is crucial for accurate diagnosis and monitoring of conditions related to steroid metabolism, as the relative abundance of different isomers can be clinically significant.
Table 2: Example of Chromatographic Separation of Isobaric Steroids
| Compound | Molecular Weight (Da) | Chromatographic Condition | Result | Reference |
|---|---|---|---|---|
| β-cortolone & allo-THF | 366 | 5 cm column | Co-elution (poor separation) | nih.gov |
| α-cortolone, β-cortolone, allo-THF, THF | 366 | 10 cm column with optimized gradient | Excellent baseline separation | nih.gov |
| 21-deoxycortisol & 11-deoxycortisol | 346.47 | Biphenyl column vs. C18 column | Resolution increased from 1.9 (C18) to 7.93 (biphenyl) | thermofisher.com |
Sample Preparation Techniques for Steroid Metabolite Quantification
Effective sample preparation is a prerequisite for accurate steroid analysis. It involves isolating the analytes of interest from complex biological matrices like urine and plasma, removing interfering substances, and concentrating the sample. The inclusion of an internal standard like this compound at the beginning of this process is essential for monitoring and correcting for procedural losses.
Hydrolysis of Conjugated Steroids
In the body, steroids are often conjugated to glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion in urine. sigmaaldrich.comnih.gov These conjugated forms are not readily analyzable by techniques like gas chromatography-mass spectrometry (GC-MS) and can be difficult to retain in reversed-phase liquid chromatography. sigmaaldrich.com Therefore, a hydrolysis step is required to cleave the conjugate and release the free steroid.
Enzymatic hydrolysis using β-glucuronidase is a common and effective method. sigmaaldrich.comsigmaaldrich.com Preparations from sources like Helix pomatia (snail) are frequently used because they exhibit both β-glucuronidase and sulfatase activity, allowing for the cleavage of both types of conjugates simultaneously. nih.govresearchgate.net The efficiency of this enzymatic reaction depends on several factors, including enzyme concentration, incubation time, temperature, and pH. sigmaaldrich.comresearchgate.net
Optimizing these conditions is crucial, as some steroid conjugates are more resistant to hydrolysis than others. For example, the allotetrahydrocortisol (B135583) conjugate has been shown to be particularly difficult to hydrolyze, requiring higher enzyme concentrations or longer incubation times. nih.gov To achieve more complete cleavage, some protocols advocate for the combined use of enzymes from different sources, such as Helix pomatia and Ampullaria. nih.gov A study found that incubating a urine sample for 2 hours at 55°C with a combination of these enzymes resulted in a higher yield of deconjugated corticosteroids. nih.gov
Extraction Methods (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)
Following hydrolysis, the free steroids must be extracted from the aqueous biological matrix. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. nih.gov Solvents like ethyl acetate, hexane, or dichloromethane (B109758) are commonly used. nih.govnih.gov While established, LLE can be time-consuming, requires large volumes of organic solvents, and may sometimes result in "dirty" extracts with significant matrix interference. nih.gov Recoveries can also be variable and lower than other methods. waters.com
Solid Phase Extraction (SPE) has become increasingly popular as it often provides cleaner extracts, higher and more consistent recoveries, and uses less solvent compared to LLE. nih.govnih.govaustinpublishinggroup.com In SPE, the sample is passed through a cartridge containing a solid sorbent (e.g., C18, HLB) that retains the analytes. nih.govnih.gov Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an organic solvent. nih.govthermofisher.com
Studies comparing the methods have generally found SPE to be superior for comprehensive steroid profiling. waters.comnih.gov One comparison showed that an SPE method using Oasis PRiME HLB cartridges yielded an average recovery of 98% for a wide range of compounds in plasma, whereas LLE recovery was significantly lower at 70%. waters.com For many applications, SPE provides a more robust and efficient cleanup, leading to improved sensitivity and reliability in the final analysis. nih.govnih.gov
Investigations into Steroid Metabolic Pathways and Enzyme Activities
Research on Cortisol Metabolic Pathways and Tetrahydrodeoxycortisol (B135539) Formation
The biosynthesis of cortisol is a multi-step process occurring within the adrenal glands, beginning with cholesterol. nih.gov Cholesterol is first converted to pregnenolone (B344588), a common precursor for all steroid hormones. nih.govscielo.br From pregnenolone, the pathway to cortisol involves a series of enzymatic reactions. One key pathway involves the conversion of pregnenolone to 17-hydroxypregnenolone and then to 17-hydroxyprogesterone, catalyzed by the enzyme CYP17A1. scielo.br Subsequently, 17-hydroxyprogesterone is converted to 11-deoxycortisol by the enzyme CYP21A2. scielo.br The final step in cortisol synthesis is the conversion of 11-deoxycortisol to cortisol, a reaction catalyzed by 11β-hydroxylase (CYP11B1). nih.govscielo.brresearchgate.net
Tetrahydrodeoxycortisol (THS) is a metabolite of 11-deoxycortisol. The formation of tetrahydro-metabolites is a significant route in the metabolism of cortisol and its precursors. unimi.it This process involves the reduction of the A-ring of the steroid nucleus. researchgate.net While the primary focus of cortisol synthesis is the production of the active hormone, the formation of metabolites like Tetrahydrodeoxycortisol is crucial for understanding the complete metabolic profile and flux through these pathways. The study of these metabolites, often aided by isotopically labeled standards like Tetrahydrodeoxycortisol-d5, provides a more comprehensive picture of steroidogenesis. nih.gov
Studies of Steroidogenic Enzymes and Their Role in Metabolism
The intricate process of steroidogenesis is regulated by a family of enzymes, primarily from the cytochrome P450 superfamily. medlineplus.govwikipedia.org These enzymes catalyze specific hydroxylation and oxidation reactions that convert cholesterol into various steroid hormones. uwyo.edu The activity of these enzymes is critical for maintaining hormonal balance, and their dysfunction can lead to various endocrine disorders. medlineplus.govbiocodify.com
Research on 11β-Hydroxylase (CYP11B1) Activity and its Metabolic Products
11β-Hydroxylase, encoded by the CYP11B1 gene, is a key enzyme in the adrenal cortex. medlineplus.govmedlineplus.gov It is a member of the cytochrome P450 family of enzymes and is located in the inner mitochondrial membrane. wikipedia.org The primary function of CYP11B1 is to catalyze the final step in the biosynthesis of cortisol, which is the hydroxylation of 11-deoxycortisol to form cortisol. researchgate.netbiocodify.comuniprot.org This enzyme also participates in the production of corticosterone (B1669441) from 11-deoxycorticosterone. medlineplus.govbiocodify.com
The activity of CYP11B1 is crucial for regulating the levels of glucocorticoids, which are essential for maintaining blood sugar levels, protecting the body from stress, and suppressing inflammation. biocodify.commedlineplus.gov Mutations in the CYP11B1 gene can lead to a decrease in the enzyme's function, causing a condition known as congenital adrenal hyperplasia (CAH). medlineplus.govbiocodify.com This results in decreased cortisol production and an accumulation of precursor molecules, which are then shunted into the androgen synthesis pathway. medlineplus.gov
The metabolic products of CYP11B1 activity are primarily cortisol and corticosterone. medlineplus.gov However, the enzyme can also act on other steroid substrates, although with varying degrees of efficiency. wikipedia.org For instance, it exhibits medium activity in converting 17α-hydroxyprogesterone to 21-deoxycortisol (B132708) and androstenedione (B190577) to 11β-hydroxyandrostenedione. wikipedia.org The study of these metabolic products is essential for understanding the full scope of CYP11B1's role in steroid metabolism.
| Substrate | Product | Catalytic Activity Level |
|---|---|---|
| 11-deoxycortisol | Cortisol | Strong |
| 11-deoxycorticosterone | Corticosterone | Strong |
| 17α-hydroxyprogesterone | 21-deoxycortisol | Medium |
| Androstenedione | 11β-hydroxyandrostenedione | Medium |
Investigations into 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are responsible for the interconversion of active cortisol and inactive cortisone (B1669442), thus regulating the local availability of glucocorticoids to their receptors. wikipedia.orgnih.gov There are two main isozymes: 11β-HSD1 and 11β-HSD2. wikipedia.org
11β-HSD1 is found in glucocorticoid target tissues like the liver and adipose tissue and predominantly acts as a reductase, converting cortisone to the active cortisol. wikipedia.orgnih.gov This amplifies the glucocorticoid signal in these tissues. nih.gov Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone. wikipedia.org This is particularly important in mineralocorticoid target tissues like the kidney, where it prevents cortisol from binding to and activating the mineralocorticoid receptor, which has a similar affinity for both cortisol and aldosterone. wikipedia.org
The activity of these enzymes can be assessed by measuring the ratios of cortisol and cortisone and their respective metabolites in urine. nih.govnih.gov For instance, an increased ratio of urinary free cortisol to urinary free cortisone (UFF/UFE) can suggest decreased 11β-HSD2 activity. nih.gov The use of isotopically labeled cortisol allows for a more direct and distinct measurement of the in vivo activities of each isozyme. oup.com
| Enzyme | Primary Function | Primary Location | Cofactor |
|---|---|---|---|
| 11β-HSD1 | Reductase (Cortisone to Cortisol) | Liver, Adipose Tissue | NADP+/NADPH |
| 11β-HSD2 | Dehydrogenase (Cortisol to Cortisone) | Kidney, Salivary Glands, Colon | NAD+ |
Integration of this compound in Metabolomics Studies
Metabolomics, the large-scale study of small molecules within a biological system, has become an invaluable tool in steroid research. thermofisher.com The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern metabolomics, enabling accurate and precise quantification of metabolites. thermofisher.comsigmaaldrich.com These labeled standards are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry due to the incorporation of heavy isotopes like deuterium (B1214612). nih.gov
Untargeted and Targeted Metabolomics Approaches in Steroid Research
Metabolomics studies in steroid research can be broadly categorized into two approaches: untargeted and targeted metabolomics.
Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to identify novel biomarkers or metabolic changes associated with a particular condition. researchgate.net This approach is particularly useful for hypothesis generation and for gaining a broad overview of the metabolic state. researchgate.net However, a significant challenge in untargeted metabolomics is the confident identification of unknown metabolites. nih.gov The use of stable isotope labeling can aid in the structural elucidation of metabolites. nih.gov
Targeted metabolomics , on the other hand, focuses on the accurate quantification of a predefined set of metabolites. researchgate.net This approach offers high sensitivity and specificity and is often used to validate findings from untargeted studies or to measure specific metabolic pathways. mdpi.com In targeted steroid analysis, the use of stable isotope-labeled internal standards, such as a deuterated steroids mixture, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification. sigmaaldrich.com The addition of a precise amount of the labeled standard to the sample allows for the normalization of the signal of the endogenous analyte. thermofisher.com
The choice between untargeted and targeted approaches depends on the research question. Often, a combination of both is employed, with untargeted metabolomics used for initial discovery and targeted metabolomics for subsequent validation and quantification.
Metabolic Network Analysis for Understanding Biochemical Adaptations
Metabolic network analysis provides a systems-level understanding of the complex interactions between metabolites and enzymes within a cell or organism. nih.gov By mapping the identified metabolites onto known biochemical pathways, researchers can visualize how metabolic fluxes are altered in response to various stimuli or in different disease states. nih.gov
In the context of steroid research, molecular networking has emerged as a powerful tool for organizing and interpreting complex metabolomics data. nih.gov This approach groups metabolites with similar chemical structures based on their fragmentation patterns in mass spectrometry. nih.gov This can help in the identification of novel steroid metabolites and in understanding the metabolic transformations that occur within the steroidogenic pathways. nih.gov By integrating data from stable isotope labeling studies, it is possible to trace the flow of atoms through the metabolic network, providing dynamic information about pathway activity. nih.gov This allows for a more in-depth understanding of the biochemical adaptations that occur in various physiological and pathological conditions.
Tracing Metabolic Fluxes Using Stable Isotope Analogs
The use of stable isotope-labeled analogs of endogenous compounds represents a powerful technique in the study of metabolic pathways. By introducing a "heavy" version of a molecule into a biological system, researchers can track its conversion into downstream metabolites, providing a dynamic view of metabolic fluxes and enzyme activities. This approach is particularly valuable in steroidogenesis, where a complex network of enzymes catalyzes the transformation of cholesterol into a wide array of steroid hormones.
While the deuterated analog of Tetrahydrodeoxycortisol, this compound, is commercially available and frequently utilized as an internal standard for quantification in mass spectrometry-based steroid profiling, publicly available research specifically detailing its application in tracing metabolic fluxes is limited. However, the principles of such an investigation can be understood from studies involving structurally similar deuterated steroids, such as deuterium-labeled cortisol and its metabolites. These studies provide a clear framework for how a compound like this compound could be theoretically applied to probe specific enzymatic pathways.
The core principle of a metabolic flux study using a stable isotope analog involves the administration of the labeled compound to an in vivo or in vitro model system. Subsequent analysis of biological samples (e.g., urine, plasma, or cell culture media) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allows for the differentiation and quantification of the labeled compound and its metabolites from their endogenous, unlabeled counterparts.
For instance, a hypothetical study investigating the downstream metabolism of Tetrahydrodeoxycortisol could utilize this compound to trace its metabolic fate. Following administration, the appearance of deuterated downstream metabolites would provide direct evidence of the active metabolic pathways.
Hypothetical Metabolic Tracing of this compound
| Analyte | Expected Isotopic Label | Metabolic Implication |
| This compound | d5 | Administered tracer |
| Downstream Metabolite A-d5 | d5 | Product of a specific enzymatic conversion of Tetrahydrodeoxycortisol |
| Downstream Metabolite B-d5 | d5 | Product of a subsequent metabolic step |
This table is a hypothetical representation of how data from a metabolic flux study using this compound might be interpreted.
The rate of appearance of these labeled metabolites would offer quantitative insights into the flux through these pathways. Furthermore, by comparing the ratios of different labeled metabolites, researchers could infer the relative activities of the enzymes responsible for their production.
In a clinical research context, this methodology can be applied to investigate enzymatic defects in steroidogenesis. For example, in a patient with a suspected enzyme deficiency, the pattern of labeled metabolite excretion following administration of a labeled precursor would be altered compared to a healthy individual.
Illustrative Example of Isotope Dilution Mass Spectrometry Data
| Subject Group | Labeled Precursor Administered | Labeled Metabolite Detected | Inferred Enzyme Activity |
| Healthy Control | Steroid X-d5 | Metabolite Y-d5 | Normal |
| Patient with Enzyme Deficiency | Steroid X-d5 | Markedly reduced or absent Metabolite Y-d5 | Deficient |
This table illustrates the principle of how stable isotope-labeled steroids can be used to diagnose enzyme deficiencies. Data is illustrative and not specific to this compound.
Applications in Biochemical and Physiological Research
Research on Disorders of Steroidogenesis Using Steroid Profiling Methodologies
Disorders of steroidogenesis, such as Congenital Adrenal Hyperplasia (CAH), are a group of autosomal recessive conditions caused by deficiencies in enzymes involved in the synthesis of steroid hormones. nih.govresearchgate.net Diagnosis and management of these disorders rely on the accurate measurement of steroid precursors and their metabolites in blood or urine. nih.govnih.gov Steroid profiling, particularly using LC-MS/MS, has become an essential tool for differentiating between various forms of CAH. researchgate.netnih.govmdpi.com
Tetrahydrodeoxycortisol (B135539) (THS) is the primary urinary metabolite of 11-deoxycortisol. hmdb.ca The precursor, 11-deoxycortisol, accumulates significantly in patients with 11β-hydroxylase deficiency, a specific type of CAH. nih.govnih.gov Therefore, quantifying Tetrahydrodeoxycortisol provides a crucial data point in the steroid profile for diagnosing this condition. In these analytical methods, Tetrahydrodeoxycortisol-d5 is added to patient samples as an internal standard. Because it behaves identically to the endogenous Tetrahydrodeoxycortisol during sample extraction, chromatography, and ionization, it allows for highly accurate quantification of the target analyte. sigmaaldrich.com This precise measurement is vital for distinguishing 11β-hydroxylase deficiency from other CAH subtypes, such as 21-hydroxylase deficiency, which is characterized by elevated 17α-hydroxyprogesterone and 21-deoxycortisol (B132708). nih.govnih.gov
| Disorder | Deficient Enzyme | Primary Accumulated Steroid Markers | Key Metabolite Marker |
|---|---|---|---|
| 21-Hydroxylase Deficiency | 21-hydroxylase (CYP21A2) | 17α-hydroxyprogesterone, Androstenedione (B190577), 21-deoxycortisol nih.govnih.gov | Pregnanetriol |
| 11β-Hydroxylase Deficiency | 11β-hydroxylase (CYP11B1) | 11-deoxycortisol, 11-deoxycorticosterone nih.govnih.gov | Tetrahydrodeoxycortisol (THS) hmdb.ca |
| 17α-Hydroxylase Deficiency | 17α-hydroxylase (CYP17A1) | Corticosterone (B1669441), 11-deoxycorticosterone nih.gov | Tetrahydrocorticosterone |
Investigating Steroid Hormone Interactions and Ratios in Biological Systems
The steroidogenic pathways are highly interconnected, and the balance between different hormones and their metabolites is crucial for maintaining physiological homeostasis. medchemexpress.comresearchgate.net Researchers often investigate the ratios of specific steroids to assess enzymatic activity and understand the complex interactions within the endocrine system. medchemexpress.comendocrine-abstracts.org For instance, the ratio of urinary Tetrahydrocortisol (B1682764) to Tetrahydrocortisone is used to evaluate the activity of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme. medchemexpress.com
Similarly, studying the relationship between Tetrahydrodeoxycortisol and other steroids can provide insights into metabolic regulation. Research has shown that the excretion of Tetrahydrodeoxycortisol is significantly associated with the excretion of tetrahydroaldosterone (B195565) and various cortisol metabolites. hmdb.ca To accurately investigate these correlations and establish reliable diagnostic or research ratios, the precise quantification of each component is essential. The use of this compound as an internal standard ensures that the measurements of Tetrahydrodeoxycortisol are robust and reproducible, allowing for meaningful comparisons with other steroid analytes, which are themselves quantified using their respective stable isotope-labeled standards. nih.govmedchemexpress.com This high-quality quantitative data is fundamental for elucidating the intricate network of steroid hormone interactions.
| Steroid Ratio | Enzyme/Pathway Assessed | Clinical/Research Significance |
|---|---|---|
| (allo-Tetrahydrocortisol + Tetrahydrocortisol) / Tetrahydrocortisone | 11β-hydroxysteroid dehydrogenase (11β-HSD) activity medchemexpress.com | Assessment of cortisol metabolism and glucocorticoid activation. |
| Testosterone (B1683101) / Dihydrotestosterone | 5α-reductase activity endocrine-abstracts.org | Diagnosis of 5α-reductase type 2 deficiency. endocrine-abstracts.org |
| allo-Tetrahydrocortisol / Tetrahydrocortisol | 5α-reductase activity endocrine-abstracts.org | A key diagnostic ratio in urinary steroid profiling for 5α-reductase deficiency. endocrine-abstracts.org |
| 17α-hydroxyprogesterone / 11-deoxycortisol | Relative block in 21-hydroxylase vs. 11β-hydroxylase pathways nih.gov | Aids in the differential diagnosis of CAH subtypes. nih.gov |
Research on Biomarker Discovery in Metabolic Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. researchgate.net A key goal of metabolomic research is to identify novel biomarkers that can be used for the diagnosis, prognosis, and management of complex diseases, such as Metabolic Syndrome (MetS). researchgate.netnih.govresearchgate.net Steroid hormones are integral to the regulation of metabolism, and disturbances in steroid homeostasis are often linked to metabolic disorders. sigmaaldrich.comnih.gov Therefore, steroid profiling is a critical component of metabolomic analyses. researchgate.net
In both targeted and untargeted metabolomics, the ability to accurately quantify changes in metabolite concentrations is essential for identifying potential biomarkers. sigmaaldrich.com Stable isotope-labeled standards are considered the gold standard for achieving accurate quantification in LC-MS-based metabolomics. sigmaaldrich.com When researchers investigate the steroid metabolome to find biomarkers for conditions like MetS, they may analyze dozens of steroids simultaneously. nih.govnih.gov If Tetrahydrodeoxycortisol were being investigated as a potential biomarker in such a study, this compound would be the required internal standard to ensure that its measurement is precise and reliable across large patient cohorts. sigmaaldrich.com This accuracy is paramount to confidently associate changes in Tetrahydrodeoxycortisol levels with the disease state and to validate it as a robust biomarker. researchgate.net
Understanding Endogenous Metabolite Excretion Patterns
The analysis of urinary steroid metabolites provides a non-invasive method to assess the production and metabolism of steroid hormones over time. hmdb.caendocrine-abstracts.org Urinary steroid profiling can reveal an individual's unique metabolic fingerprint, which is influenced by factors such as genetics, age, and health status. hmdb.caendocrine-abstracts.org Tetrahydrodeoxycortisol is a significant urinary metabolite of 11-deoxycortisol, and its excretion patterns can offer valuable information. hmdb.ca
Future Research Directions
Development of Novel Analytical Approaches for Enhanced Steroid Profiling
The quest for more precise and comprehensive steroid profiling is a major driver of analytical innovation. Tetrahydrodeoxycortisol-d5 serves as a critical tool in the refinement of these methods, particularly in the realm of mass spectrometry.
Future research will likely focus on the development of ultra-sensitive liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. rug.nlnih.govresearchgate.net The use of deuterated internal standards like THS-d5 is fundamental to achieving high accuracy and precision in these assays. By spiking a biological sample with a known amount of the deuterated standard, researchers can correct for variations in sample preparation and instrument response, enabling reliable quantification of the endogenous, non-deuterated Tetrahydrodeoxycortisol (B135539) (THS).
A key area of development will be the expansion of multiplexed steroid panels. These panels allow for the simultaneous measurement of a large number of steroids and their metabolites from a single, small-volume sample. nih.gov THS-d5 will be an essential component of these panels, ensuring the accurate quantification of THS alongside other critical adrenal and gonadal steroids. This comprehensive approach provides a more holistic view of steroidogenesis and its dysregulation in various disease states.
The table below illustrates a representative panel of steroids that can be analyzed alongside Tetrahydrodeoxycortisol using isotope dilution mass spectrometry.
| Analyte | Abbreviation | Deuterated Internal Standard |
| Cortisol | F | Cortisol-d4 |
| Cortisone (B1669442) | E | Cortisone-d9 |
| 11-Deoxycortisol | S | 11-Deoxycortisol-d5 |
| Tetrahydrodeoxycortisol | THS | This compound |
| Aldosterone | Aldo | Aldosterone-d7 |
| Testosterone (B1683101) | T | Testosterone-d3 |
| Progesterone | P4 | Progesterone-d9 |
Advanced Applications of Deuterated Steroids in Complex Biological Systems
The application of deuterated steroids extends beyond simple quantification, offering a window into the dynamic processes within complex biological systems. The chemical inertness and stability of the carbon-deuterium bond make compounds like THS-d5 ideal tracers for in vivo and in vitro studies.
Future research will increasingly utilize deuterated steroids to investigate the nuances of steroid metabolism in various physiological and pathological conditions. For instance, in studies of adrenal tumors, accurate measurement of steroid profiles, including THS, is crucial for diagnosis and for distinguishing between benign and malignant growths. nih.gov The use of THS-d5 as an internal standard enhances the reliability of these diagnostic tests.
Furthermore, deuterated steroids can be employed to study the circadian rhythms of steroid secretion and metabolism. By administering a labeled precursor and tracking its conversion to various metabolites over time, researchers can gain a more dynamic understanding of how these rhythms are maintained and how they are disrupted in diseases like Mild Autonomous Cortisol Secretion (MACS). nih.gov
Elucidating Undiscovered Metabolic Roles of Tetrahydrodeoxycortisol through Isotope Tracing
Isotope tracing studies using deuterated compounds are powerful tools for mapping metabolic pathways and quantifying the flux of metabolites through these pathways. While the primary metabolic pathway of 11-deoxycortisol to THS is known, the full extent of its metabolic roles and interactions with other pathways may not be completely understood.
Future research can employ THS-d5 and other deuterated precursors to trace the metabolic fate of 11-deoxycortisol in greater detail. By administering a deuterated steroid and analyzing the isotopic enrichment in downstream metabolites, researchers can identify previously unknown metabolic conversions and quantify the relative contributions of different enzymatic pathways. For example, such studies could investigate the potential for alternative metabolic routes of THS or its precursors in specific tissues or disease states. The ratio of precursor to product metabolites can serve as a surrogate for enzymatic activity, providing insights into the regulation of steroidogenesis. nih.gov
The following table outlines a hypothetical isotope tracing study design to investigate THS metabolism:
| Study Phase | Action | Measurement |
| Baseline | Collect urine and blood samples | Measure baseline levels of endogenous steroids |
| Administration | Administer a single oral dose of deuterated 11-deoxycortisol | |
| Time-course Sampling | Collect urine and blood samples at multiple time points post-administration | Measure the concentration and isotopic enrichment of THS-d5 and other downstream metabolites |
| Data Analysis | Model the kinetic data | Determine the rate of conversion of 11-deoxycortisol to THS and identify other potential metabolic products |
Expansion of Metabolomics Strategies for Comprehensive Steroid Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a systems-level view of metabolism. Steroid metabolomics, or "steroidomics," is a rapidly growing field that aims to comprehensively profile the entirety of the steroid metabolome.
Deuterated steroids like THS-d5 are indispensable for the advancement of steroid metabolomics. They serve as crucial internal standards for ensuring data quality and enabling the accurate comparison of steroid profiles across different study groups. Future metabolomics studies will likely incorporate a wider array of deuterated standards to cover a larger portion of the steroid metabolome.
The integration of steroidomics with other "omics" technologies, such as genomics, transcriptomics, and proteomics, holds immense promise for a more complete understanding of steroid biology. By combining data from these different levels of biological organization, researchers can identify novel gene-metabolite associations and gain deeper insights into the mechanisms underlying steroid-related diseases. Future research will focus on developing sophisticated bioinformatic tools to integrate these multi-omics datasets and extract meaningful biological information.
Q & A
Q. What are the key chemical properties of tetrahydrodeoxycortisol-d5, and how do they influence experimental design?
this compound (C₂₁H₃₄O₄; molecular weight 350.5 g/mol) is a deuterated steroid metabolite used as an internal standard in analytical assays. Its solid-state stability and structural similarity to endogenous glucocorticoid metabolites make it critical for mass spectrometry-based quantification. Researchers must account for its physical properties (e.g., solubility in organic solvents) when designing extraction protocols . For isotopic labeling validation, ensure deuterium incorporation does not interfere with chromatographic separation or ionization efficiency .
Table 1: Key Chemical and Analytical Properties
| Property | Value/Method | Relevance to Research Design |
|---|---|---|
| Molecular Formula | C₂₁H₃₄O₄ | Guides synthesis validation |
| Stability | Solid at room temperature | Storage conditions for long-term use |
| Detection Method | LC-MS/MS with deuterium tracing | Quantification accuracy in biofluids |
| Reference Standards | HMDB0005972, PubChem 65555 | Cross-referencing in databases |
Q. How should researchers validate analytical methods for detecting this compound in biological matrices?
Method validation requires:
- Linearity and Sensitivity : Calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 ng/mL) to ensure detection in low-abundance samples .
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion experiments .
- Recovery Rates : Compare spiked samples with pure standards to account for extraction efficiency losses .
- Inter-laboratory Reproducibility : Share protocols with collaborators to standardize cross-study comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound quantification across studies?
Discrepancies often arise from:
- Pre-analytical Variability : Differences in sample collection (e.g., urine vs. plasma) or stabilization methods (e.g., acidification for cortisol metabolites) .
- Instrument Calibration : Use harmonized reference materials (e.g., HMDB0005972) to minimize inter-platform variability .
- Statistical Frameworks : Apply meta-analytic tools to reconcile data, such as subgroup analyses stratified by assay type or population demographics .
Example Workflow for Data Reconciliation :
- Audit raw data for pre-processing errors (e.g., baseline drift in chromatograms).
- Re-analyze samples using a shared reference standard.
- Publish negative results to clarify methodological limitations .
Q. What advanced techniques are suitable for studying this compound’s metabolic interactions?
- Stable Isotope Tracer Studies : Co-administer deuterated and ¹³C-labeled analogs to track metabolic flux in steroidogenesis pathways .
- CRISPR/Cas9-Modified Cell Models : Investigate gene variants (e.g., CYP11B1 polymorphisms) affecting cortisol metabolism .
- Multi-omics Integration : Correlate this compound levels with transcriptomic/proteomic data to identify regulatory networks .
Q. How can researchers optimize experimental conditions for this compound stability in long-term studies?
- Temperature and pH : Store lyophilized forms at -80°C; avoid aqueous solutions at extreme pH to prevent degradation .
- Light Exposure : Use amber vials to protect against photodegradation during handling .
- Batch Testing : Periodically re-analyze stored samples to quantify degradation rates .
Methodological and Ethical Considerations
Q. What frameworks guide hypothesis generation for this compound research?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Explore understudied roles in non-classical tissues (e.g., adipose or immune cells) .
- Ethical Compliance : Adhere to institutional review boards for human/animal studies, particularly in endocrine disruption research .
Q. How should researchers address analytical challenges in detecting low-abundance this compound?
- Enrichment Techniques : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges improves sensitivity .
- High-Resolution MS : Use Orbitrap or Q-TOF platforms to differentiate isotopic patterns from background noise .
- Data Normalization : Correct for batch effects using internal standards and quality control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
